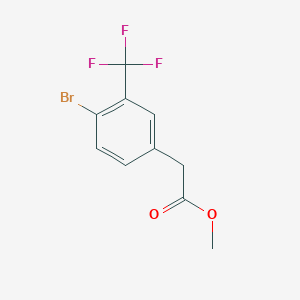Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
CAS No.: 1159512-71-6
Cat. No.: VC11463401
Molecular Formula: C10H8BrF3O2
Molecular Weight: 297.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1159512-71-6 |
|---|---|
| Molecular Formula | C10H8BrF3O2 |
| Molecular Weight | 297.1 |
| IUPAC Name | methyl 2-[4-bromo-3-(trifluoromethyl)phenyl]acetate |
| Standard InChI | InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 |
| SMILES | COC(=O)CC1=CC(=C(C=C1)Br)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of methyl 4-bromo-3-(trifluoromethyl)phenylacetate is C₁₀H₈BrF₃O₂, with a molecular weight of 297.07 g/mol. The structure comprises:
-
A phenyl ring with bromine (Br) at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3).
-
An acetate ester (-OCOCH₃) attached to the phenyl ring’s C1 position.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atom acts as a potential leaving group for further functionalization .
Physicochemical Properties
Key properties of methyl 4-bromo-3-(trifluoromethyl)phenylacetate are summarized below:
The elevated boiling point compared to non-brominated analogs (e.g., methyl [3-(trifluoromethyl)phenyl]acetate, boiling point 210.9°C ) reflects increased molecular weight and halogen-induced intermolecular interactions.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions. A plausible route involves:
-
Bromination of 3-(Trifluoromethyl)Phenylacetic Acid:
-
Alternative Pathway:
-
Start with 4-bromo-3-(trifluoromethyl)benzaldehyde, undergo a Wittig reaction with methyl triphenylphosphoranylidene acetate to install the acetate group.
-
Optimization Considerations
-
Nitration/Reduction Parallels: The nitration and reduction steps described in the synthesis of 4-methyl-3-trifluoromethyl phenylamine highlight the feasibility of manipulating trifluoromethyl-substituted aromatics, though bromination requires distinct conditions.
-
Yield and Purity: Palladium-catalyzed reactions or recrystallization in diisopropyl ether (as seen in ) may enhance purity post-synthesis.
Applications in Chemical Research
Pharmaceutical Intermediates
The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups, making it valuable in constructing bioactive molecules. For example:
Agrochemical Development
The trifluoromethyl group’s resistance to metabolic degradation aids in designing herbicides and insecticides with prolonged activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume